N,N'-bis(2-bromophenyl)butanediamide

Description

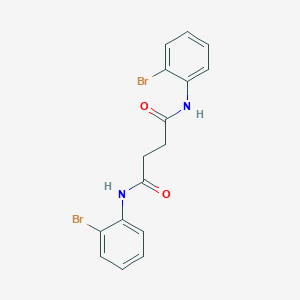

N,N'-Bis(2-bromophenyl)butanediamide is a symmetric diamide compound featuring two 2-bromophenyl groups attached to the nitrogen atoms of a butanediamide backbone. Bromine’s electronegativity and polarizability may enhance halogen bonding or alter solubility compared to other substituents.

Properties

Molecular Formula |

C16H14Br2N2O2 |

|---|---|

Molecular Weight |

426.1g/mol |

IUPAC Name |

N,N'-bis(2-bromophenyl)butanediamide |

InChI |

InChI=1S/C16H14Br2N2O2/c17-11-5-1-3-7-13(11)19-15(21)9-10-16(22)20-14-8-4-2-6-12(14)18/h1-8H,9-10H2,(H,19,21)(H,20,22) |

InChI Key |

LBTYXFSDVGZBMU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(=O)CCC(=O)NC2=CC=CC=C2Br)Br |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCC(=O)NC2=CC=CC=C2Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

a. Substituent Effects

- N,N'-Bis(2-hydroxyphenyl)butanediamide : Structure: Crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 5.576 Å, b = 4.885 Å, c = 25.397 Å, β = 90.58°. Key Differences: The hydroxyl groups enable hydrogen bonding, leading to tighter crystal packing compared to brominated analogs. Bromine’s larger atomic radius (1.85 Å vs. oxygen’s 0.66 Å) and lower hydrogen-bonding propensity would reduce crystallinity and increase hydrophobicity.

- N,N'-Bis(3,4-dichlorophenyl)butanediamide :

- Activity : Exhibits antimycobacterial activity against Mycobacterium tuberculosis and inhibits oxygen evolution in spinach chloroplasts.

- Electronic Effects : Chlorine’s electron-withdrawing nature enhances electrophilic interactions, whereas bromine’s polarizability may favor halogen bonding in biological targets.

b. Chain Length and Lipophilicity

- Studies on N,N'-bis(aryl)alkanediamides show that increasing the alkanediamide chain length (e.g., ethanediamide vs. butanediamide) reduces antimycobacterial activity due to decreased aqueous solubility . For N,N'-bis(2-bromophenyl)butanediamide, the butanediamide chain may balance lipophilicity and solubility better than shorter chains.

Hypothetical Activity of this compound :

- Antimycobacterial Potential: Bromine’s halogen bonding capability could enhance interactions with bacterial targets, similar to chlorine in dichlorophenyl analogs .

- Herbicidal Activity : Analogous to N,N'-substituted 2-halobutanediamides (e.g., chloro derivatives act as herbicides) , brominated variants may exhibit enhanced persistence due to slower degradation.

Solubility and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.